molecular formula C15H8ClF2N3O B2612273 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone CAS No. 444151-90-0

[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone

Cat. No.: B2612273
CAS No.: 444151-90-0
M. Wt: 319.7
InChI Key: UIVACZRPUSKNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based methanone derivative featuring a 3-chloro-4-fluorophenyl group at the 1-position of the triazole ring and a 4-fluorophenyl group attached to the methanone moiety. Its structural complexity arises from the synergistic effects of halogen substituents (Cl and F), which influence electronic properties, solubility, and intermolecular interactions. The presence of fluorine enhances metabolic stability and bioavailability, while chlorine may contribute to increased lipophilicity and target binding affinity .

Properties

IUPAC Name

[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O/c16-12-7-11(5-6-13(12)18)21-8-14(19-20-21)15(22)9-1-3-10(17)4-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVACZRPUSKNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart biological activity, making it a candidate for drug development against various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The chloro and fluorophenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally analogous triazole-methanone derivatives with variations in aryl substituents (Table 1).

Table 1: Structural and Electronic Comparisons

Compound Name Substituents on Triazole Ring Methanone Substituent Key Structural Features References
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone 3-Cl, 4-F 4-F-phenyl Dihedral angle between triazole and 4-fluorophenyl: ~43.9°; strong F⋯F interactions
3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl]prop-2-en-1-one (MESTAI) 4-F, 5-CH₃ 4-F-phenyl + propenone Dihedral angle: ~39.6°; extended conjugation enhances π-π stacking
(4-Methylphenyl)[5-methyl-1-phenyl-1H-triazol-4-yl]methanone (COCYAW) 5-CH₃, 1-phenyl 4-CH₃-phenyl Dihedral angle: ~44.5°; steric hindrance from methyl reduces solubility
1-[1-(4-Bromophenyl)-5-methyl-1H-triazol-4-yl]ethanone 4-Br, 5-CH₃ CH₃ Bromine increases molecular weight but reduces metabolic stability

Key Observations :

  • Dihedral Angles : The target compound exhibits a moderate dihedral angle (~43.9°) between the triazole and 4-fluorophenyl groups, comparable to COCYAW (~44.5°) but larger than MESTAI (~39.6°). Smaller angles correlate with enhanced planarity and intermolecular interactions .
  • Halogen Effects : Fluorine substituents improve crystallinity via F⋯F and F⋯H interactions (36.6% and 13.6% Hirshfeld surface contributions, respectively), whereas chlorine increases steric bulk and lipophilicity .
Pharmacological Activity Comparisons

Key Observations :

  • Anticancer Potential: The target compound shares structural motifs with ZQL-4c, a breast cancer agent, but lacks the oleanane scaffold linked to apoptosis induction. Its chlorine substituent may enhance cytotoxicity compared to fluorine-only analogs .
  • Enzyme Inhibition: The paracetamol-triazole conjugate (Compound III) shows potent COX-2 inhibition (IC₅₀ = 0.89 μM), suggesting that methanone-triazole hybrids are viable scaffolds for anti-inflammatory drug design. The target compound’s chlorine substituent may improve selectivity over COX-1 .

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, also known by its IUPAC name, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties. Below are key findings from the literature.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)12.50Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)26.00Cell cycle arrest at the S phase
HCT116 (colon cancer)0.95Inhibition of cyclin-dependent kinases (CDK2)

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The mechanism often involves inducing apoptosis and inhibiting critical pathways necessary for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may have utility in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

  • Study on Anticancer Properties :
    A recent study published in Inorganic Chemistry investigated the efficacy of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone against various cancer cell lines. The results demonstrated that it effectively inhibited cell growth and induced apoptosis in MCF7 and A549 cells through mitochondrial pathways and cell cycle arrest mechanisms .
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial properties of this compound against both bacterial and fungal strains. The findings indicated that it possesses significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a 3-chloro-4-fluorophenyl azide and a terminal alkyne precursor, and (2) Friedel-Crafts acylation to introduce the 4-fluorophenyl methanone group. For step 1, optimize azide stability by maintaining low temperatures (0–5°C) and inert atmospheres. For step 2, use Lewis acids like AlCl₃ in anhydrous dichloromethane at 0°C to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers ensure the purity of the compound post-synthesis?

  • Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For trace impurities, employ gradient elution (5%→95% acetonitrile in water) with UV detection at 254 nm .

Q. What role do the fluorine and chlorine substituents play in the compound’s reactivity and stability?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance metabolic stability and influence π-π stacking in crystal lattices, while the chlorine atom at the 3-position sterically hinders nucleophilic attack, improving chemical stability. Investigate substituent effects via comparative synthesis of analogs (e.g., replacing Cl with Br) and analyze stability under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the compound’s supramolecular interactions?

  • Methodological Answer : Grow single crystals via slow evaporation of a saturated acetone solution. Collect diffraction data (Mo Kα radiation, 293 K) and solve the structure using SHELX. Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···F, π-π stacking). For example, the 4-fluorophenyl group may exhibit C–H···F interactions (2.3–2.5 Å) with adjacent triazole rings, stabilizing the crystal lattice .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, if IC₅₀ values vary between fluorometric and colorimetric assays, control for interference from the compound’s autofluorescence by repeating assays with luminescence-based detection. Include positive controls (e.g., known kinase inhibitors) and statistical replicates (n ≥ 3) to identify assay-specific artifacts .

Q. What computational strategies can predict the compound’s binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using homology models of the target protein (e.g., cytochrome P450). Optimize the triazole-methanone scaffold’s conformation via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability. Compare results with mutagenesis data (e.g., Ala-scanning of predicted interaction residues) .

Q. How can researchers mitigate batch-to-batch variability in spectral data (e.g., NMR, IR)?

  • Methodological Answer : Standardize solvent systems (e.g., deuterated DMSO for NMR) and instrument calibration (e.g., internal TMS reference). For IR, use KBr pellets prepared under controlled humidity. Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outlier batches. Cross-check with LC-MS to confirm consistent impurity profiles .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Fluorine’s role in enhancing bioavailability is well-documented in analogs .
  • Structural data from and provide benchmarks for crystallographic studies.
  • Experimental design critiques in highlight the need for robust validation protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.